Comparative Physicochemical Property Analysis for Drug Design Suitability
Compared to the simpler analog 2,3-Dichloro-6-(trifluoromethyl)pyridine (CAS 89719-90-4), the target compound exhibits a higher topological polar surface area (TPSA) and a lower calculated lipophilicity (XLogP3). These differences directly impact predictions for membrane permeability and solubility, making it a distinct candidate in drug design campaigns [1][2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 [1] |
| Comparator Or Baseline | 2,3-Dichloro-6-(trifluoromethyl)pyridine (XLogP3: 3.4) [2] |
| Quantified Difference | -0.4 units (lower lipophilicity) |
| Conditions | In silico prediction using PubChem's XLogP3 algorithm |
Why This Matters
Lower lipophilicity can lead to improved aqueous solubility and a distinct pharmacokinetic profile, directly influencing the choice of lead compound in a medicinal chemistry optimization program.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 46315377, 3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 14623734, 2,3-Dichloro-6-(trifluoromethyl)pyridine. View Source
